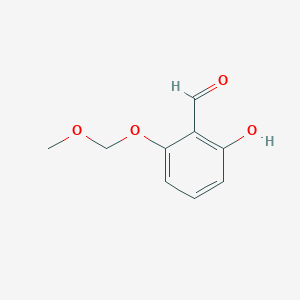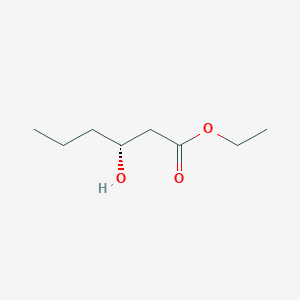
N,3,3-trimethylbutan-2-amine
Descripción general
Descripción
N,3,3-trimethylbutan-2-amine is an organic compound with the molecular formula C7H17N . It has a molecular weight of 115.2166 .
Synthesis Analysis
The synthesis of N,3,3-trimethylbutan-2-amine can be achieved through a synthetic route involving dimethylamine (CAS#:124-40-3) and isoprene (CAS#:78-79-5) . Alkylation is an efficient method for the synthesis of tertiary and quaternary amines .Molecular Structure Analysis
The molecular structure of N,3,3-trimethylbutan-2-amine is available as a 2D Mol file or as a computed 3D SD file . The exact mass of the molecule is 115.13600 .Aplicaciones Científicas De Investigación
Catalytic Amination of Biomass-based Alcohols
N,3,3-Trimethylbutan-2-amine plays a significant role in the chemical industry, particularly in the amination of biomass-based alcohols. Amines, including N,3,3-trimethylbutan-2-amine, are key intermediates in manufacturing various products like agrochemicals, pharmaceuticals, detergents, lubricants, polymers, and food additives. The synthesis of these amines, including N,3,3-trimethylbutan-2-amine, often involves direct alcohol amination, which is an attractive process since water is the main byproduct (Pera‐Titus & Shi, 2014).
Complex Formation with Proton Donors
N,3,3-Trimethylbutan-2-amine is involved in forming complexes with aromatic NH and OH proton donors. These complexes' structure has been studied in aprotic solvents, revealing insights into hydrogen bond dynamics and the equilibrium between free molecules and complexes (Castaneda, Denisov, & Schreiber, 2001).
Separation Processes in Mining
In the mining industry, amines like N,3,3-trimethylbutan-2-amine are used for the separation of iron ores through flotation techniques. These compounds help in separating gangue particles (like quartz and silicates) from iron ores in reverse flotation processes. Research has been done on novel flotation techniques to remove specific amines, including N,3,3-trimethylbutan-2-amine, from water, highlighting its application in environmental management in the mining sector (Calgaroto, Azevedo, & Rubio, 2016).
Applications in Organic Synthesis
N,3,3-Trimethylbutan-2-amine is used in organic synthesis, particularly in the preparation of N-acylpyrroles. It involves condensation reactions with carboxylic acids, followed by acid-mediated cyclization. This demonstrates the amine's versatility and utility in synthesizing complex organic molecules (Maehara, Kanno, Yokoshima, & Fukuyama, 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
N,3,3-trimethylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-6(8-5)7(2,3)4/h6,8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNLIXPHUXNITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84285-38-1 | |
| Record name | (3,3-dimethylbutan-2-yl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoxazole,2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-](/img/structure/B3287212.png)
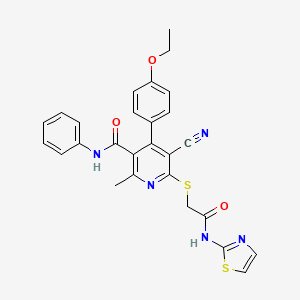
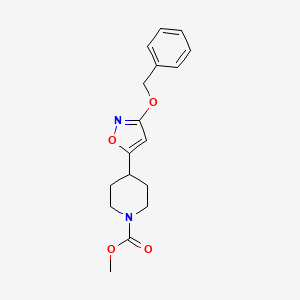

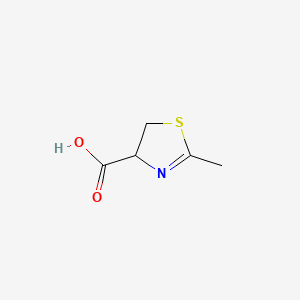


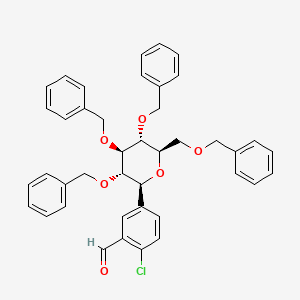


![1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile](/img/structure/B3287277.png)
![3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3287283.png)
